5-(Azetidin-3-ylmethyl)-2-methylthiazole
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Overview
Description
5-(Azetidin-3-ylmethyl)-2-methylthiazole is a heterocyclic compound that contains both azetidine and thiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 5-(Azetidin-3-ylmethyl)-2-methylthiazole can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction typically involves the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at elevated temperatures (around 65°C) for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-(Azetidin-3-ylmethyl)-2-methylthiazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.
Scientific Research Applications
5-(Azetidin-3-ylmethyl)-2-methylthiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-ylmethyl)-2-methylthiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
5-(Azetidin-3-ylmethyl)-2-methylthiazole can be compared with other similar compounds such as:
5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride: This compound also contains an azetidine ring but differs in the heterocyclic structure, which can lead to different biological activities.
(Azetidin-3-ylmethyl)dimethylamine: Another azetidine-containing compound with different substituents, leading to variations in chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of azetidine and thiazole rings, which can confer unique chemical and biological properties.
Properties
Molecular Formula |
C8H12N2S |
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Molecular Weight |
168.26 g/mol |
IUPAC Name |
5-(azetidin-3-ylmethyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H12N2S/c1-6-10-5-8(11-6)2-7-3-9-4-7/h5,7,9H,2-4H2,1H3 |
InChI Key |
XVNPNCNKRHAAOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CC2CNC2 |
Origin of Product |
United States |
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